Trans-4-aminocyclohexyl piperidine-1-carboxylate
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Overview
Description
Trans-4-aminocyclohexyl piperidine-1-carboxylate is a chemical compound with the molecular formula C16H30N2O2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-aminocyclohexyl piperidine-1-carboxylate typically involves the reaction of piperidine with trans-4-aminocyclohexanol under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors and equipment. The process is designed to ensure consistent quality and efficiency. Industrial production methods may also include purification steps, such as crystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Trans-4-aminocyclohexyl piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
Trans-4-aminocyclohexyl piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of trans-4-aminocyclohexyl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trans-4-aminocyclohexyl piperidine-1-carboxylate:
tert-Butyl trans-4-(4-aminocyclohexyl)piperidine-1-carboxylate: A similar compound with slight structural variations.
Uniqueness
This compound stands out due to its specific structural configuration and the resulting chemical and biological properties. Its unique features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
(4-aminocyclohexyl) piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c13-10-4-6-11(7-5-10)16-12(15)14-8-2-1-3-9-14/h10-11H,1-9,13H2 |
InChI Key |
GXIORVXWEDBRDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2CCC(CC2)N |
Origin of Product |
United States |
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